molecular formula C20H22ClF2N3O B12765064 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride CAS No. 1236278-32-2

3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride

Cat. No.: B12765064
CAS No.: 1236278-32-2
M. Wt: 393.9 g/mol
InChI Key: QKCOQSZPJDGBLO-GRTNUQQKSA-N
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Description

3,5-Difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and a pyridinylmethyl-azabicyclooctane moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the azabicyclooctane intermediate. This intermediate is then coupled with a pyridinylmethyl group and subsequently reacted with a difluorobenzamide derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, the compound has shown promise in binding studies with various receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s interaction with nicotinic acetylcholine receptors has been investigated for its potential to improve cognitive function and treat conditions such as schizophrenia .

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of pharmaceuticals and agrochemicals. Its incorporation into larger molecular frameworks can enhance the properties of the final products .

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with nicotinic acetylcholine receptors. The compound binds selectively to the alpha7 subtype of these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to improved cognitive function and has potential therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide lies in its specific structural features, which confer selective binding to nicotinic acetylcholine receptors and potential therapeutic benefits. Its difluoro substitution pattern and azabicyclooctane moiety distinguish it from other similar compounds, offering unique reactivity and biological activity .

Properties

CAS No.

1236278-32-2

Molecular Formula

C20H22ClF2N3O

Molecular Weight

393.9 g/mol

IUPAC Name

3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride

InChI

InChI=1S/C20H21F2N3O.ClH/c21-16-9-15(10-17(22)11-16)20(26)24-19-14-3-6-25(7-4-14)18(19)8-13-2-1-5-23-12-13;/h1-2,5,9-12,14,18-19H,3-4,6-8H2,(H,24,26);1H/t18-,19+;/m0./s1

InChI Key

QKCOQSZPJDGBLO-GRTNUQQKSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F.Cl

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F.Cl

Origin of Product

United States

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